![molecular formula C16H16N6S2 B15281763 isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15281763.png)
isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound It features a unique structure that combines several heterocyclic rings, including pyrazole, triazole, and thiadiazole, making it a subject of interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the triazole and thiadiazole rings. Common reagents used in these reactions include hydrazine derivatives, acetylacetone, and various sulfur-containing compounds. The reaction conditions often involve cyclocondensation reactions under reflux with appropriate catalysts to facilitate ring closure and formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be explored to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
Isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the triazole and pyrazole rings can be reduced under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, potentially altering the compound’s biological activity .
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new synthetic methodologies and the exploration of structure-activity relationships.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Its unique chemical properties could make it useful in the development of new materials, such as polymers or coatings with specific functional properties .
作用機序
The mechanism of action of isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide likely involves interactions with various molecular targets, including enzymes and receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, potentially modulating their activity. Specific pathways and targets would depend on the biological context and the specific functional groups present on the compound .
類似化合物との比較
Similar Compounds
Pyrazole Derivatives: Compounds containing the pyrazole ring are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Triazole Derivatives: Triazole-containing compounds are widely used in medicinal chemistry for their antifungal and antimicrobial activities.
Thiadiazole Derivatives: Thiadiazole rings are found in compounds with a range of biological activities, including antiviral and anticancer properties.
Uniqueness
Isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to the combination of these three heterocyclic rings in a single molecule.
特性
分子式 |
C16H16N6S2 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
6-(3-phenyl-1H-pyrazol-5-yl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H16N6S2/c1-10(2)23-9-14-19-20-16-22(14)21-15(24-16)13-8-12(17-18-13)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,18) |
InChIキー |
RXQXCVBEULSKGS-UHFFFAOYSA-N |
正規SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C3=CC(=NN3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


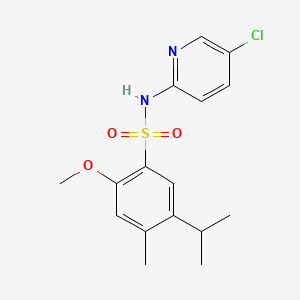
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B15281687.png)
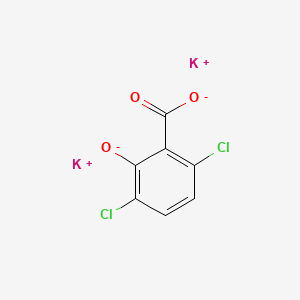
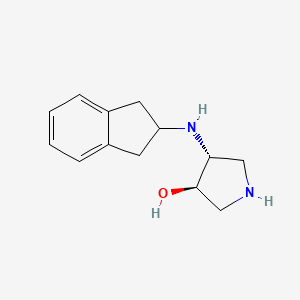
![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B15281700.png)
methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281702.png)
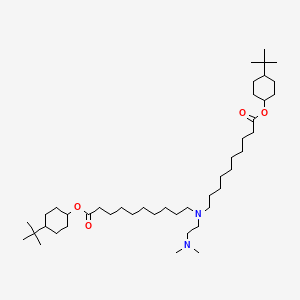
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-phenylethyl)benzoate](/img/structure/B15281722.png)
![Tetrakis([1,1'-biphenyl]-4-yl)methane](/img/structure/B15281727.png)
![3,3-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthaleintetrasodiumsalt](/img/structure/B15281734.png)

![N-[(4-propoxyphenyl)carbamothioyl]benzamide](/img/structure/B15281753.png)
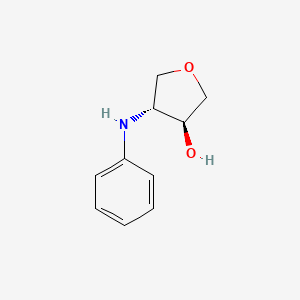
![3-[(Ethylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281764.png)
